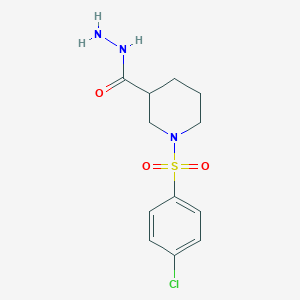

1-((4-Chlorophenyl)sulfonyl)piperidine-3-carbohydrazide

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)sulfonylpiperidine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O3S/c13-10-3-5-11(6-4-10)20(18,19)16-7-1-2-9(8-16)12(17)15-14/h3-6,9H,1-2,7-8,14H2,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHCZIFXXIJZAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Chlorophenyl)sulfonyl)piperidine-3-carbohydrazide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with piperidine-3-carbohydrazide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-((4-Chlorophenyl)sulfonyl)piperidine-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

1-((4-Chlorophenyl)sulfonyl)piperidine-3-carbohydrazide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-((4-Chlorophenyl)sulfonyl)piperidine-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides

A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides (compounds 5–24) were synthesized via coupling reactions with substituted amines using EDCI/HOBt. These compounds differ in their piperazine- or aryl-substituted amide groups. For example:

- Compound 5 (3-methoxyphenylpiperazine substituent) showed a melting point of 134–135°C and a yield of 39%.

- Compound 6 (4-methoxyphenylpiperazine substituent) exhibited a higher yield (64%) and melting point (139–140°C).

These analogs demonstrated potent inhibition of human carbonic anhydrase isoforms, with IC₅₀ values in the nanomolar range. The 4-methoxy substitution (Compound 6) enhanced both yield and activity compared to 3-methoxy derivatives, highlighting the impact of substituent position on reactivity and target binding .

| Compound | Substituent | Yield (%) | Melting Point (°C) | Key Activity (IC₅₀) |

|---|---|---|---|---|

| 5 | 3-Methoxyphenyl | 39 | 134–135 | 12 nM (CA II) |

| 6 | 4-Methoxyphenyl | 64 | 139–140 | 8 nM (CA II) |

5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,2,4-triazole Derivatives

Derivatives of 5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-thiol (e.g., compounds 8a–8j and 12a–12i) were synthesized by alkylation or acylation of the triazole-thiol group. These modifications resulted in α-glucosidase inhibitory activity surpassing the reference drug acarbose (IC₅₀ = 0.18–0.37 µM vs. acarbose IC₅₀ = 3.4 µM). Additionally, low hemolytic activity (<10% at 100 µg/mL) indicated favorable toxicity profiles .

| Derivative | Substituent | α-Glucosidase IC₅₀ (µM) | Hemolytic Activity (% lysis) |

|---|---|---|---|

| 8d | 4-Chlorobenzyl | 0.21 | 7.2 |

| 12g | 2-Bromoacetamide | 0.18 | 5.8 |

Bis-sulfone Cannabinoid Ligands (e.g., Sch225336)

The CB2-selective bis-sulfone Sch225336 shares a sulfonylphenyl structural motif but incorporates additional methoxy groups and a bicyclic system. Unlike 1-((4-chlorophenyl)sulfonyl)piperidine-3-carbohydrazide, Sch225336 acts as a cannabinoid receptor inverse agonist (Ki = 1.2 nM for CB2), demonstrating that sulfonyl group placement and adjacent substituents critically influence receptor selectivity .

1-[(4-Methylphenyl)sulfonyl]-3-piperidinecarboxylic Acid

This analog replaces the 4-chlorophenyl group with a 4-methylphenyl and substitutes the carbohydrazide with a carboxylic acid. The methyl group reduces electronegativity, while the carboxylic acid enhances hydrophilicity. These changes decrease membrane permeability compared to the carbohydrazide derivative, as evidenced by reduced logP values (calculated logP: 1.8 vs. 2.4 for the target compound) .

Key Findings and Trends

Substituent Position and Bioactivity : Methoxy groups at the para position (e.g., Compound 6) improve enzyme inhibition compared to meta substitution (Compound 5) .

Functional Group Impact : Converting carbohydrazide to triazole-thiol (as in derivatives 8a–8j) enhances α-glucosidase inhibition and reduces toxicity .

Sulfonyl Group Role : The 4-chlorophenylsulfonyl moiety contributes to enzyme binding via hydrophobic and π-π interactions, while its absence (e.g., in 1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxylic acid) diminishes target affinity .

Biological Activity

1-((4-Chlorophenyl)sulfonyl)piperidine-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition effects, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound can be synthesized through a multi-step process involving the reaction of piperidine derivatives with sulfonyl chlorides and hydrazine. The synthesis typically follows these steps:

- Formation of the piperidine derivative : The initial step involves reacting piperidine with 4-chlorophenylsulfonyl chloride in the presence of a base to yield an intermediate.

- Hydrazone formation : The intermediate is then treated with hydrazine hydrate to form the final product, this compound.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial activity of this compound against various bacterial strains. The compound has demonstrated significant inhibitory effects against pathogens such as Salmonella typhi and Staphylococcus aureus.

Table 1: Antimicrobial Activity Data

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Salmonella typhi | 2.14 | |

| This compound | Staphylococcus aureus | 1.13 | |

| Reference Standard (e.g., Ampicillin) | Various | 21.25 |

The compound's efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections.

Table 2: Enzyme Inhibition Data

| Compound | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Acetylcholinesterase (AChE) | 0.63 | |

| This compound | Urease | 2.14 |

These findings indicate that the compound may serve as a lead for developing new therapeutic agents targeting these enzymes.

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. The mechanism involves modulation of cell cycle progression and apoptosis-related pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy : A study demonstrated that the compound showed significant activity against both gram-positive and gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .

- Enzyme Inhibition in Cancer Treatment : Another study focused on the inhibition of AChE, showing promising results in reducing acetylcholine levels, which could be beneficial in treating neurodegenerative diseases .

Q & A

Basic: What is the standard synthetic route for 1-((4-Chlorophenyl)sulfonyl)piperidine-3-carbohydrazide, and how are intermediates characterized?

Methodological Answer:

The compound is synthesized via a two-step process:

Sulfonylation : Ethyl piperidine-3-carboxylate reacts with 4-chlorobenzenesulfonyl chloride in an aqueous medium under basic conditions (pH 10–11 maintained with Na₂CO₃). The reaction is monitored by TLC (n-hexane/EtOAc mobile phase), and the product, ethyl 1-((4-chlorophenyl)sulfonyl)piperidine-3-carboxylate, is isolated via filtration and recrystallization from ethanol .

Hydrazide Formation : The ester intermediate is refluxed with hydrazine hydrate (80%) in methanol for 3 hours. Completion is confirmed by TLC, and the final carbohydrazide derivative is precipitated, washed, and dried .

Characterization : Intermediates and final products are analyzed using ¹H/¹³C NMR (e.g., δ 7.45 ppm for NH₂ groups), IR (e.g., 1612–1614 cm⁻¹ for carbonyl stretches), and elemental analysis (e.g., %C, %H, %N deviations ≤0.05%) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

Key optimization strategies include:

- pH Control : Maintaining pH 9–10 during sulfonylation (using 5–15% Na₂CO₃) minimizes side reactions like hydrolysis of the sulfonyl chloride .

- Solvent Selection : Anhydrous CH₃CN or methanol enhances reaction efficiency for coupling steps, while ethanol is preferred for recrystallization due to its polarity .

- Catalysis : EDCI/HOBt-mediated coupling (as seen in analogous sulfonamide syntheses) could be adapted to improve amidation efficiency .

- Purification : Sequential washes with NaHCO₃, citric acid, and brine reduce acidic/ionic impurities, while diisopropyl ether trituration enhances crystallinity .

Basic: What spectroscopic techniques are critical for confirming the compound’s structure?

Methodological Answer:

- ¹H/¹³C NMR : Identifies protons adjacent to sulfonyl groups (e.g., δ 1.55 ppm for piperidine CH₂) and aromatic protons (δ 7.45–7.89 ppm for 4-chlorophenyl) .

- IR Spectroscopy : Confirms carbonyl (1650–1700 cm⁻¹) and sulfonamide (1310–1370 cm⁻¹) functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 487 for a related sulfonamide) validate the molecular formula .

- Elemental Analysis : Ensures ≤0.3% deviation from calculated C/H/N ratios .

Advanced: How should researchers address discrepancies in reported physical data (e.g., melting points)?

Methodological Answer:

Discrepancies may arise from:

- Polymorphism : Recrystallization solvents (e.g., ethanol vs. iPr₂O) can yield different crystalline forms. Repeating recrystallization under varied conditions is advised .

- Purity : Contaminants from incomplete washing (e.g., residual Na₂CO₃) may alter melting points. Validate purity via HPLC (≥95%) before reporting .

- Instrument Calibration : Cross-check melting points using calibrated apparatus and standard reference compounds .

Advanced: What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:

- Enzyme Inhibition : Carbonic anhydrase inhibition assays (e.g., esterase activity with 4-nitrophenyl acetate) are relevant for sulfonamide derivatives .

- Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HeLa) to assess antiproliferative effects, noting IC₅₀ values .

- Structure-Activity Relationship (SAR) : Introduce substituents to the piperidine or chlorophenyl moieties and compare activity trends .

Safety: What precautions are essential during synthesis and handling?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of hydrazine hydrate or sulfonyl chloride vapors .

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- First Aid : For accidental exposure, rinse skin with water (15+ minutes) and seek medical attention if ingested .

- Waste Disposal : Neutralize acidic/byproduct streams before disposal to comply with EPA guidelines .

Advanced: How can computational methods aid in predicting its reactivity or binding modes?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with carbonic anhydrase (PDB ID: 1CA2) and identify key binding residues .

- DFT Calculations : Predict electrophilic sites (e.g., sulfonyl group) using Gaussian software to guide derivatization .

- ADMET Prediction : SwissADME estimates logP (lipophilicity) and BBB permeability to prioritize analogs with favorable pharmacokinetics .

Basic: What solvents and storage conditions ensure long-term stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.